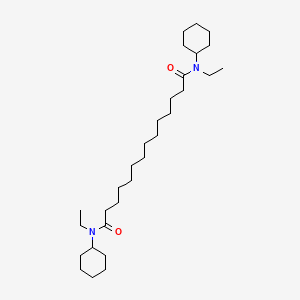
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long carbon chain and the presence of cyclohexyl and ethyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide typically involves the reaction of dicyclohexylamine with a tetradecanedioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated systems for temperature and pressure control, and continuous monitoring to maintain product quality. The industrial production also emphasizes the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long carbon chain and bulky cyclohexyl groups allow it to fit into specific binding sites, modulating the activity of target molecules. This interaction can lead to changes in cellular signaling pathways and biochemical processes, contributing to its observed effects.
類似化合物との比較
Similar Compounds
N,N’-Dicyclohexyl-1,4-benzenediamine: Similar in structure but with a different functional group arrangement.
N,N’-Dicyclohexylterephthalamide: Shares the cyclohexyl groups but differs in the carbon chain length and functional groups.
Uniqueness
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide is unique due to its specific combination of cyclohexyl and ethyl groups attached to a long tetradecane chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
820251-65-8 |
|---|---|
分子式 |
C30H56N2O2 |
分子量 |
476.8 g/mol |
IUPAC名 |
N,N'-dicyclohexyl-N,N'-diethyltetradecanediamide |
InChI |
InChI=1S/C30H56N2O2/c1-3-31(27-21-15-13-16-22-27)29(33)25-19-11-9-7-5-6-8-10-12-20-26-30(34)32(4-2)28-23-17-14-18-24-28/h27-28H,3-26H2,1-2H3 |
InChIキー |
NEOGYACDGYUCCO-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCCCC1)C(=O)CCCCCCCCCCCCC(=O)N(CC)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


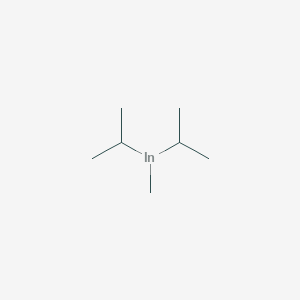
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
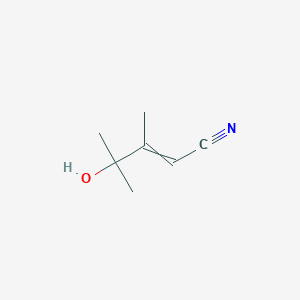
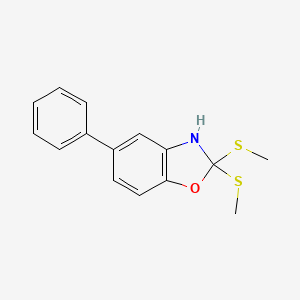
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)


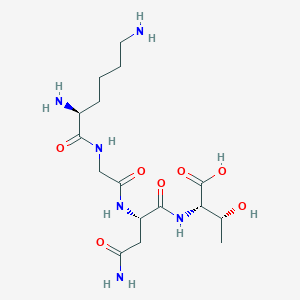
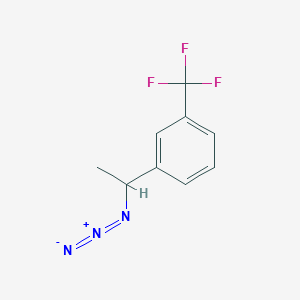
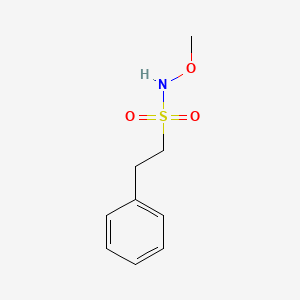
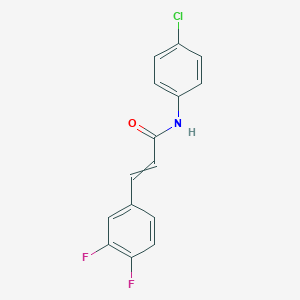
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)
